molecular formula C18H35IO2 B1214413 9-Iodooctadecanoic acid CAS No. 104855-13-2

9-Iodooctadecanoic acid

Cat. No.: B1214413
CAS No.: 104855-13-2
M. Wt: 410.4 g/mol
InChI Key: QLENVUBDLCZSPR-UHFFFAOYSA-N
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Description

9-Iodooctadecanoic acid: is a long-chain fatty acid with the molecular formula C18H35IO2 . It is an iodinated derivative of octadecanoic acid (stearic acid), where an iodine atom is attached to the ninth carbon of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-iodooctadecanoic acid typically involves the iodination of octadecanoic acid. One common method is the halogenation of the corresponding alkene (octadec-9-enoic acid) using iodine and a suitable oxidizing agent. The reaction conditions often include:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9-Iodooctadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azido-octadecanoic acid or thiocyanato-octadecanoic acid.

    Oxidation Reactions: Products include esters or amides of octadecanoic acid.

    Reduction Reactions: Products include octadecanol or octadecanal.

Scientific Research Applications

9-Iodooctadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-iodooctadecanoic acid involves its interaction with biological membranes and enzymes. The iodine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may influence lipid metabolism and transport by interacting with specific enzymes and transport proteins .

Comparison with Similar Compounds

    3-Iodooctadecanoic acid: Another iodinated derivative of octadecanoic acid with the iodine atom at the third carbon.

    9-Bromooctadecanoic acid: A brominated derivative with similar chemical properties but different reactivity due to the presence of bromine instead of iodine.

    9-Chlorooctadecanoic acid: A chlorinated derivative with distinct reactivity and applications.

Uniqueness: 9-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased molecular weight and potential for halogen bonding. These properties make it valuable in applications requiring specific reactivity and interactions .

Properties

IUPAC Name

9-iodooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35IO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLENVUBDLCZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909247
Record name 9-Iodooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104855-13-2
Record name 9-Iodooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Iodooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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